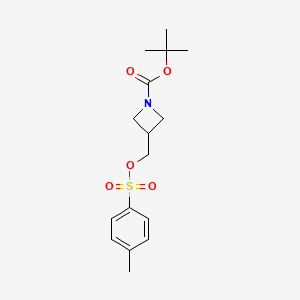

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

Description

Research Significance of Tert-Butyl 3-(Tosyloxymethyl)azetidine-1-Carboxylate

Tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate occupies a critical niche in synthetic organic chemistry due to its dual functionality as a protected amine and an electrophilic building block. The Boc group safeguards the azetidine nitrogen during multi-step syntheses, while the tosyloxymethyl moiety facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This compound has been instrumental in the synthesis of complex pharmaceuticals, including baricitinib, a Janus kinase inhibitor used in rheumatoid arthritis treatment. For instance, intermediates such as tert-butyl-3-(cyanomethyl)-3-[4-(7-{[(2,2-dimethylpropanoyl)oxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate derive from similar azetidine frameworks.

The compound’s structural features also make it a valuable substrate for studying ring-opening and cycloaddition reactions. For example, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, a related structure, demonstrates selective reactivity with sulfur and oxygen nucleophiles, underscoring the potential of tosyl-protected azetidines in generating functionalized heterocycles.

Table 1: Key Molecular Properties of Tert-Butyl 3-(Tosyloxymethyl)azetidine-1-Carboxylate

Overview of Azetidine Derivatives in Organic Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly prominent in drug discovery due to their conformational rigidity and bioisosteric potential. Azetidine-2-carboxylic acid, a natural proline analog, exemplifies their biological relevance, though its toxicity limits therapeutic use. Synthetic azetidine derivatives, however, are prized for their ability to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.

Recent advances in azetidine synthesis have expanded access to these scaffolds. For example, lithium aluminium hydride reduction of β-lactams and regioselective ring-opening of epoxides enable the preparation of enantiomerically pure azetidines. Tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate fits into this landscape as a bifunctional intermediate, where the tosyl group permits further elaboration while the Boc group ensures compatibility with subsequent reaction conditions.

Azetidine-containing compounds also exhibit diverse biological activities. Schiff base-derived azetidines demonstrate antioxidant properties, with IC~50~ values comparable to ascorbic acid in hydrogen peroxide radical scavenging assays. Additionally, azetidine-steroid hybrids have shown inotropic effects in cardiac models, highlighting their potential in cardiovascular drug development.

Scope and Objectives of the Study

This article focuses on elucidating the synthetic pathways, structural characterization, and applications of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate. Specific objectives include:

- Synthetic Optimization : Evaluating routes such as the nucleophilic substitution of 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester with tosyl chloride, which achieves yields up to 92%.

- Functionalization Strategies : Exploring the compound’s reactivity in cross-coupling reactions and cyclizations to generate azetidine-fused heterocycles.

- Pharmaceutical Relevance : Investigating its role in synthesizing kinase inhibitors and other bioactive molecules, leveraging its stability under diverse reaction conditions.

By addressing these objectives, this work aims to enhance the compound’s utility in medicinal chemistry and materials science, providing a foundation for future innovations in nitrogen heterocycle synthesis.

Properties

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWZHBHLUWHUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tosyl chloride in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The tosyloxymethyl group can be replaced by other nucleophiles, leading to the formation of different azetidine derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various azetidine derivatives depending on the nucleophile used.

Reduction: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Oxidation: Products with additional oxygen-containing functional groups.

Scientific Research Applications

Synthetic Chemistry

Versatile Intermediate:

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

Reactivity and Transformations:

The compound can undergo several chemical reactions, including nucleophilic substitutions and deprotection reactions. This reactivity enables chemists to modify the azetidine core and introduce diverse functional groups tailored for specific applications.

Drug Development

Pharmaceutical Applications:

This compound plays a crucial role in the development of azetidine-based pharmaceuticals. Its unique structural features contribute to the design of compounds with enhanced biological activities and therapeutic properties.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain azetidine derivatives can inhibit human acute lymphoblastic leukemia cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition: The compound is being investigated for its ability to inhibit enzymes involved in metabolic pathways critical for disease progression, making it a candidate for further therapeutic development.

Material Science

Advanced Materials:

In material science, tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is utilized in formulating advanced polymers. Its incorporation into polymer matrices enhances stability and performance characteristics, leading to materials with improved mechanical properties.

Applications in Coatings and Adhesives:

The compound's stability and reactivity make it suitable for use in coatings and adhesives, where it can impart desirable properties such as durability and resistance to environmental degradation.

Agricultural Chemistry

Agrochemical Synthesis:

This compound is employed in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to modify biological activity allows researchers to develop effective agricultural chemicals that improve crop yields while minimizing environmental impact.

Research Findings:

- Pesticide Development: Studies have focused on creating new herbicides using azetidine derivatives that exhibit selective toxicity towards pests while being safe for crops.

Biochemical Research

Investigating Biological Interactions:

Researchers utilize tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate to explore its interactions with biological systems. This research aids in understanding metabolic pathways and identifying potential therapeutic targets.

Mechanisms of Action:

- Binding Affinity Studies: The unique structural features of this compound enhance its binding affinity to specific enzymes or receptors within biological systems, which is crucial for developing targeted therapies .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Synthetic Chemistry | Serves as an intermediate for complex molecule synthesis | Versatile reactivity for functional group transformations |

| Drug Development | Role in developing azetidine-based pharmaceuticals | Anticancer activity against leukemia cell lines |

| Material Science | Used in formulating advanced polymers | Enhances stability and mechanical properties |

| Agricultural Chemistry | Employed in synthesizing agrochemicals like pesticides | Development of selective herbicides |

| Biochemical Research | Investigates interactions with biological systems | Enhanced binding affinity to enzymes/receptors |

Mechanism of Action

The mechanism of action of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxymethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of different products .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

Physical and Spectroscopic Data

- Hydroxyethyl derivative (CAS: 152537-03-6) : Boiling point: 287.4°C (predicted); density: 1.092 g/cm³ .

- Isopropoxy enolate (1d): ¹H NMR (CDCl₃): δ 5.74 (s, =CH), 1.26 ppm (d, J = 6.3 Hz, iPr-CH₃); HRMS: m/z 256.1543 (M+H⁺) .

Research Findings and Case Studies

- Stereoselective synthesis : The tosyloxymethyl derivative was employed in Ni-catalyzed carboboration reactions to access C-glycosides, demonstrating compatibility with transition-metal catalysis .

- Prodrug development : Hydroxyethyl and bis-hydroxymethyl analogs were conjugated to anticancer agents to enhance solubility and bioavailability .

- Fluorine-18 labeling : Fluorinated derivatives enabled radiolabeling for positron emission tomography (PET) imaging .

Biological Activity

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (CAS No. 892408-42-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23NO5S

- Molecular Weight : 347.43 g/mol

- Density : Approximately 1.1 g/cm³

- Melting Point : Not specified

- Boiling Point : Not specified

Synthesis

The synthesis of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tosyl chloride and tert-butyl esters under controlled conditions. For example, a reaction involving lithium iodide in acetone at 35°C has been documented, yielding various derivatives that can be further modified for enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds related to tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate exhibit notable antimicrobial properties. Specifically, studies have shown that similar azetidine derivatives demonstrate activity against Mycobacterium tuberculosis (Mtb) strains. The Minimum Inhibitory Concentrations (MICs) for these compounds were determined through serial dilution methods, showing promising results compared to standard antibiotics like isoniazid .

The proposed mechanism of action for azetidine derivatives involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the tosyl group enhances lipophilicity, facilitating better penetration into bacterial cells, which is crucial for antimicrobial efficacy .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like halogens) has been shown to enhance antimicrobial activity.

- Alkyl Chain Length : Variations in alkyl chain length can affect lipophilicity and membrane permeability, which are critical for antimicrobial effectiveness .

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) preparation of the azetidine core and (2) introduction of the tosyloxymethyl group. A common precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is first converted to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate via reduction (e.g., NaBH₄ in MeOH). Subsequent tosylation uses p-toluenesulfonyl chloride (TsCl) with a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0–20°C . Solvent choice (e.g., DCM vs. THF) and stoichiometric ratios (e.g., 1.2 equiv TsCl) critically affect yield. For example, substituting i-PrOH for MeOH in analogous reactions did not alter product quality, suggesting robustness in solvent selection .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate?

- NMR : ¹H and ¹³C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂) and tosyl group (aromatic protons at δ ~7.2–7.8 ppm; SO₂ at δ ~125–135 ppm in ¹³C).

- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₅NO₅S: calc. 355.45, obs. 355.4491 ).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1360/1170 cm⁻¹ (SO₂) confirm functional groups. Consistency with literature data is essential for verification .

Q. How can researchers safely handle tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate in the laboratory?

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tosyl group .

- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation; work in a fume hood.

- Toxicity : Classified as an irritant (skin/eyes). Emergency protocols include flushing with water for 15+ minutes and consulting safety data sheets (SDS) for acute toxicity thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during functionalization of the azetidine ring?

Stereochemical control is critical for derivatives like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Contradictions arise when nucleophilic substitutions (e.g., fluorination) yield mixed diastereomers. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-3-(tosyloxymethyl)pyrrolidine-1-carboxylate ).

- Reaction monitoring : Employ chiral HPLC or ¹⁹F NMR to track stereoselectivity in real time.

- Temperature control : Lower temperatures (e.g., –78°C) favor kinetic over thermodynamic products, as seen in Ni-catalyzed carboboration of glycals .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate derivatives?

The tosyl group’s leaving ability can trigger elimination under basic conditions. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate may undergo β-hydride elimination if deprotonated. Mitigation strategies:

Q. What computational or experimental methods validate the conformational stability of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate in solution?

- DFT calculations : Predict lowest-energy conformers by modeling steric clashes between the bulky tert-butyl and tosyl groups.

- Variable-temperature NMR : Observe coalescence of diastereotopic protons (e.g., CH₂ in azetidine) to estimate rotational barriers .

- X-ray crystallography : Resolve solid-state structures to confirm chair-like or twisted azetidine conformations, as seen in related piperidine derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.